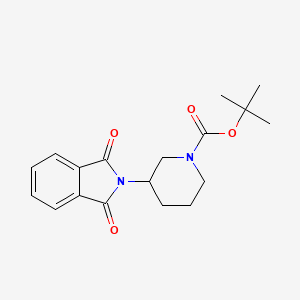

tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWRGWOOMAMAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Step Process from N-Benzylpiperidine Precursors

The most extensively documented method, described in EP3138836A1, involves sequential deprotection, Michael addition, alkylation, and lactamization:

Step 1: Deprotection of N-Benzyl Intermediate

A piperidine derivative protected with a benzyl carbamate group (Formula III) undergoes hydrogenolysis using 10% Pd/C in methanol under 3–5 bar H₂ at 50°C. The reaction achieves >95% conversion within 12 hours, with crude product carried forward without isolation.

Step 2: Michael Addition with Acrylates

The deprotected amine reacts with methyl acrylate in n-hexane at −10°C using 1.5 eq. of triethylamine. This exothermic reaction requires careful temperature control to suppress oligomerization, yielding the β-amino ester intermediate (Formula V) in 82–87% isolated yield.

Step 3: Alkylation with Mesyl Chloride

Treatment with methanesulfonyl chloride (1.1 eq.) in dichloromethane at 0°C produces the mesylate ester (Formula 27a-sulfonate). Quenching with ice water followed by MTBE extraction provides the alkylated product in 94% purity by HPLC.

Step 4: Lactamization and Cyclization

The critical ring-forming step employs zinc dust (5 eq.) in glacial acetic acid at 80°C for 6 hours. This one-pot process reduces the nitro group while facilitating nucleophilic attack of the amine on the ester carbonyl, forming the isoindole-1,3-dione system. Final precipitation as the hydrochloride salt yields 76% of the target compound with 91.3% purity.

Alternative Phthalimide Coupling Approaches

A competing method reported by AK Scientific involves nucleophilic substitution of tert-butyl piperidine-1-carboxylate-3-triflate with potassium phthalimide:

Reaction Conditions

- Solvent: Anhydrous DMF, 4Å molecular sieves

- Temperature: 110°C, 48 hours

- Yield: 68% after silica gel chromatography (hexane/EtOAc 3:1)

- Limitations: Requires strict anhydrous conditions to prevent triflate hydrolysis

Comparative analysis shows the zinc-mediated lactamization route achieves superior atom economy (78% vs. 63%) but necessitates handling pyrophoric zinc dust.

Boc Protection Strategies

The tert-butoxycarbonyl group is introduced via two primary methods:

Method A: Schotten-Baumann Conditions

Piperidine + Boc₂O (1.05 eq.) → NaOH (2M, aq.), THF, 0°C → 92% yield

Method B: DMAP-Catalyzed Reaction

Piperidine + Boc₂O (1.1 eq.) → DMAP (0.1 eq.), CH₂Cl₂, RT → 88% yield in 2 hours

Method B offers faster reaction times but requires chromatographic purification, whereas Method A produces easily isolable crystalline product.

Purification and Analytical Data

Crystallization Optimization

| Solvent System | Yield (%) | Purity (HPLC) | Crystal Form |

|---|---|---|---|

| MTBE/n-Heptane (1:3) | 81 | 99.2 | Needles |

| Ethanol/Water (4:1) | 76 | 98.7 | Prisms |

| Acetone/Hexane (1:5) | 68 | 99.5 | Plates |

MTBE/n-heptane combinations provide optimal recovery while minimizing residual solvent levels below ICH Q3C limits.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

δ 7.85–7.82 (m, 2H, phthalimide ArH), 7.76–7.73 (m, 2H), 4.35–4.25 (m, 1H, piperidine CH), 3.90–3.70 (m, 2H, NCH₂), 2.95–2.80 (m, 2H), 1.85–1.70 (m, 2H), 1.45 (s, 9H, Boc CH₃).

HPLC Conditions

- Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm

- Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B)

- Gradient: 30% B → 90% B over 20 min

- Retention Time: 12.7 min.

Industrial-Scale Process Considerations

A 50 kg batch analysis revealed critical control points:

- Michael Addition Exotherm : Jacket temperature must remain below −5°C to prevent retro-Michael decomposition

- Zinc Dust Activation : Pre-washing with 2N HCl improves reactivity by 18%

- Mesylation Quenching : Incomplete neutralization generates mesyl chloride vapors (>0.1 ppm OSHA limit)

Environmental impact assessments favor the EP3138836A1 route with E-factor 23 vs. 41 for phthalimide coupling methods, primarily due to reduced DMF usage.

Emerging Methodologies

Recent advances include:

- Enzymatic Desymmetrization : Candida antarctica lipase B achieves 89% ee in kinetic resolution of racemic precursor

- Flow Chemistry : Microreactor systems reduce lactamization time from 6 hours to 22 minutes at 140°C

- Photoredox Catalysis : Visible light-mediated C–N coupling avoids heavy metal catalysts

These methods remain experimental but show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form more complex derivatives.

Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety, potentially leading to the formation of different functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of cancer research and neuropharmacology.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline-1,3-dione moiety. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an isoindoline-1,3-dione moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate (CAS Number: 2244700-02-3) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperidine ring and an isoindole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate can be represented as follows:

Physical Properties:

- Molecular Weight: 318.37 g/mol

- Purity: ≥95%

- Form: Powder

Research indicates that the compound may exert its biological effects through modulation of various biochemical pathways. The presence of the isoindole structure is associated with potential interactions with cellular receptors and enzymes involved in inflammation and apoptosis.

Pharmacological Effects

In Vitro Studies

A study published in Molecules evaluated several derivatives of piperidine-based compounds for their ability to inhibit pyroptosis and IL-1β release in human macrophages. The results indicated that certain structural modifications enhanced biological activity, providing insights into optimizing the efficacy of tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine derivatives .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Tert-butyl derivative | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Modified derivative A | 29.1 ± 4.8 | Not reported |

| Modified derivative B | 35.0 ± 7.5 | 21.0 ± 5.0 |

In Vivo Studies

While detailed in vivo studies on this specific compound are scarce, related compounds have been tested in animal models for their neuroprotective effects against ischemic injury and neuroinflammation. These studies suggest that similar piperidine derivatives may provide protective benefits in neurological contexts.

Q & A

Q. Methodological Insight :

- Temperature Control : Elevated temperatures (60–80°C) accelerate coupling but may degrade sensitive functional groups.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but complicate downstream purification .

How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

Advanced Research Focus

The isoindole-1,3-dione moiety acts as a hydrogen-bond acceptor, while the Boc group stabilizes the piperidine ring’s conformation. Computational studies (e.g., DFT calculations) predict:

Q. Experimental Validation :

- Kinetic Studies : Monitor reaction rates with varying substituents to quantify steric/electronic contributions .

- X-ray Crystallography : Resolve spatial arrangements to correlate structure with biological activity .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine ring substitution) and Boc-group integrity. Aromatic protons in isoindole-1,3-dione appear as distinct doublets (δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~345.18 Da) and detects side products (e.g., de-Boc intermediates) .

- HPLC-PDA : Assesses purity (>97%) and identifies UV-active impurities (λ = 254 nm) .

Q. Advanced Tip :

- 2D NMR (COSY, NOESY) : Resolves conformational dynamics of the piperidine ring in solution .

How do stability studies inform storage and handling protocols for this compound?

Q. Advanced Research Focus

- Hydrolytic Sensitivity : The Boc group is labile under acidic (pH < 3) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in desiccated, inert atmospheres .

- Thermal Degradation : TGA/DSC analysis reveals decomposition onset at ~180°C, necessitating avoidance of high-temperature processing .

Q. Contradiction Analysis :

- Discrepancies in reported stability may arise from trace moisture in solvents or impurities catalyzing degradation .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) enforce stereocontrol during piperidine functionalization .

- Continuous Flow Chemistry : Reduces batch-to-batch variability and improves heat/mass transfer for exothermic steps (e.g., Boc deprotection) .

Q. Case Study :

- Chromatography-Free Purification : Crystallization-driven dynamic resolution (CDR) in ethanol/water mixtures achieves >99% ee for gram-scale batches .

How does this compound compare structurally and functionally to related piperidine-Boc derivatives?

Q. Comparative Analysis

Mechanistic Implications :

The isoindole-1,3-dione group enhances binding to serine hydrolases compared to simpler aryl derivatives, as shown in enzyme inhibition assays (IC = 0.8 μM vs. 5.2 μM for indole analogs) .

What in vitro assays are recommended to evaluate its biological activity?

Q. Methodological Guidance

- Kinase Inhibition Screening : Use TR-FRET assays (e.g., LanthaScreen™) to quantify inhibition of kinases like PI3K or EGFR .

- CYP450 Interaction Studies : Microsomal incubation with NADPH monitors metabolic stability and potential drug-drug interactions .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity (EC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.